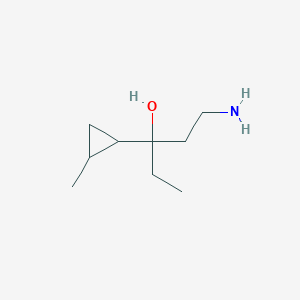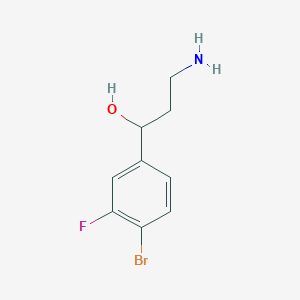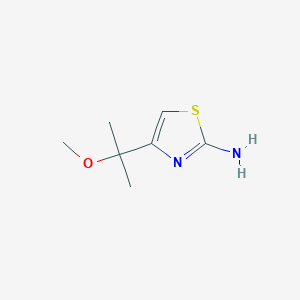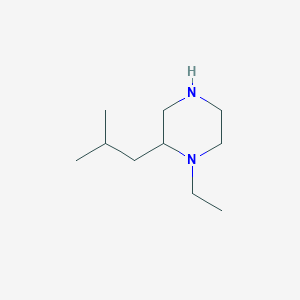![molecular formula C9H12N2O2 B13183940 Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate](/img/structure/B13183940.png)
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate typically involves the reaction of 4-aminopyridine with formaldehyde and methylamine, followed by esterification with methanol. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Common solvents include methanol, ethanol, or other alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Modulating their activity.
Interacting with receptors: Influencing signal transduction pathways.
Inhibiting or activating biochemical pathways: Affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylamino)pyridine: A related compound with similar structural features.
N-Methyl-4-pyridinamine: Another derivative of pyridine with comparable properties.
Uniqueness
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group, in particular, allows for various modifications and applications in different fields.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
methyl 4-(methylaminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-10-6-7-3-4-11-8(5-7)9(12)13-2/h3-5,10H,6H2,1-2H3 |
InChI-Schlüssel |
DXUBLVSBYHLFNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=NC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)





![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)


![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)



![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)
